molecular formula C18H21N3O2 B269181 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

Katalognummer B269181
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: RWNJKZOZWFIQNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Anilinocarbonyl)amino]-N-(sec-butyl)benzamide, also known as ABT-737, is a small-molecule inhibitor that has shown promising results in cancer research. This compound belongs to the class of BH3 mimetics, which mimic the activity of the BH3-only proteins that regulate apoptosis, or programmed cell death. ABT-737 has been found to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.

Wirkmechanismus

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic proteins that prevent apoptosis by inhibiting the activity of the pro-apoptotic proteins Bax and Bak. By binding to these proteins, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide releases Bax and Bak, which then form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors. This ultimately leads to the activation of caspases and the induction of apoptosis.
Biochemical and Physiological Effects:
4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been shown to synergize with other small-molecule inhibitors to induce apoptosis in cancer cells. However, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to have limited efficacy in some cancer cell lines, such as those that overexpress Mcl-1, another anti-apoptotic protein.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide is its specificity for Bcl-2, Bcl-xL, and Bcl-w, which allows for targeted inhibition of these proteins. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, one limitation of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide is its limited efficacy in some cancer cell lines, as mentioned previously. Another limitation is its poor solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide research. One direction is the development of more potent and selective BH3 mimetics that can overcome the limitations of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. Another direction is the identification of biomarkers that can predict which cancer cell lines will be sensitive to 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. Additionally, there is interest in exploring the use of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Finally, there is interest in exploring the use of 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide in other diseases, such as neurodegenerative disorders, where apoptosis plays a role in disease progression.

Synthesemethoden

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide was first synthesized by Abbott Laboratories in 2004. The synthesis involves the reaction of 4-aminobenzamide with N-(sec-butyl)isoquinoline-3-carboxamide in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with phosgene and aniline to yield 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide. The overall yield of this synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been extensively studied in cancer research. It has been found to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and lung, breast, and ovarian cancers. 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been found to synergize with other small-molecule inhibitors, such as PI3K inhibitors, to induce apoptosis in cancer cells.

Eigenschaften

Produktname

4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide

Molekularformel

C18H21N3O2

Molekulargewicht

311.4 g/mol

IUPAC-Name

N-butan-2-yl-4-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C18H21N3O2/c1-3-13(2)19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

RWNJKZOZWFIQNF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Kanonische SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.